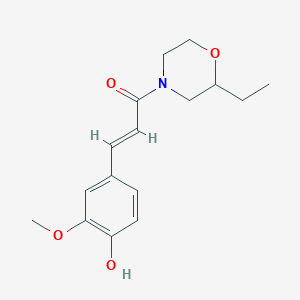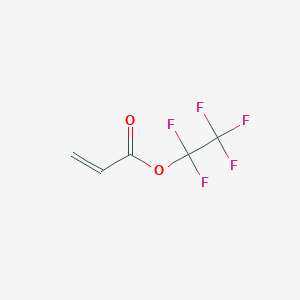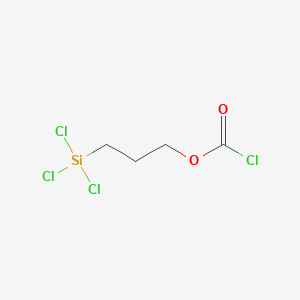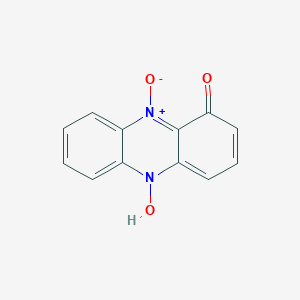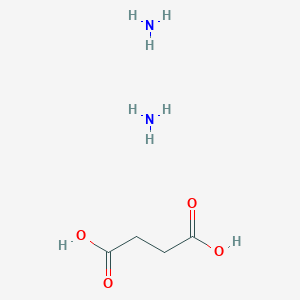
2-丙基吡嗪
描述
Propylpyrazine, also known as fema 3961, belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. Propylpyrazine is soluble (in water) and a moderately basic compound (based on its pKa). Within the cell, propylpyrazine is primarily located in the cytoplasm. Propylpyrazine is a green, nutty, and vegetable tasting compound that can be found in coffee and coffee products. This makes propylpyrazine a potential biomarker for the consumption of this food product.
科学研究应用
氯基三嗪类农药的降解
- 环境科学应用:2-丙基吡嗪在氯基三嗪类除草剂(如阿特拉津)的降解中起着关键作用,这些除草剂是潜在的饮用水污染物。Lutze等人(2015年)的研究讨论了这些除草剂对硫酸根自由基的高反应性,以及乙基或异丙基基团在这一过程中的重要作用,就像2-丙基吡嗪的情况(Lutze et al., 2015)。
合成和抗菌活性
- 药物化学:Riyadh(2011年)报道了利用2-丙基吡嗪作为关键中间体合成新型含N-芳基吡唑基烯酮类化合物。这些化合物显示出潜在的抗肿瘤和抗菌活性,突显了2-丙基吡嗪在开发治疗剂中的实用性(Riyadh, 2011)。
合成化合物的抗菌活性
- 药物研究:Behbehani等人(2011年)利用2-丙基吡嗪衍生物合成了各种杂环物质。这些化合物对各种细菌菌株表现出有希望的抗菌活性,展示了2-丙基吡嗪在抗生素研究中的潜力(Behbehani et al., 2011)。
合成和应用于药物发现
- 药物开发:在药物发现中,2-丙基吡嗪衍生物经常用作中间体。Havel等人(2018年)讨论了3,4-取代-5-氨基吡唑的合成,这些是各种药物化学项目中的关键中间体。这突显了2-丙基吡嗪在合成用于制药应用的复杂分子中的重要性(Havel et al., 2018)。
安全和危害
未来方向
作用机制
Target of Action
2-Propylpyrazine is a chemical compound that is primarily used as a flavoring agent . Its primary targets are the olfactory receptors in the nose, which are responsible for detecting and identifying different smells .
Mode of Action
When inhaled or ingested, 2-Propylpyrazine interacts with these olfactory receptors, triggering a signal that is sent to the brain. This signal is interpreted as a specific smell, in this case, a soft nutty aroma . The resulting change is the perception of this aroma, which can enhance the flavor profile of various foods and beverages .
Biochemical Pathways
The downstream effects of this process include the perception of smell and, in the case of 2-Propylpyrazine, the perception of a specific nutty aroma .
Result of Action
The primary result of 2-Propylpyrazine’s action is the perception of a soft nutty aroma. This can enhance the flavor profile of various foods and beverages, making them more appealing to consumers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Propylpyrazine. For example, the presence of other flavors and aromas can interact with 2-Propylpyrazine, potentially altering its perceived aroma. Additionally, factors such as temperature and pH could affect the stability of 2-Propylpyrazine, potentially impacting its efficacy as a flavoring agent .
生化分析
Biochemical Properties
2-Propylpyrazine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between 2-Propylpyrazine and these enzymes can influence the metabolic pathways and the biotransformation of other compounds. Additionally, 2-Propylpyrazine has been found to bind to certain receptor proteins, potentially modulating their activity and affecting downstream signaling pathways .
Cellular Effects
The effects of 2-Propylpyrazine on cellular processes are diverse and depend on the type of cells involved. In cancer cells, for instance, 2-Propylpyrazine has been shown to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation . Furthermore, 2-Propylpyrazine can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-Propylpyrazine exerts its effects through various mechanisms. One key mechanism involves the binding of 2-Propylpyrazine to specific enzyme active sites, leading to either inhibition or activation of the enzyme’s catalytic activity . For example, 2-Propylpyrazine can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, this compound can interact with transcription factors, influencing gene expression and altering cellular responses . The binding interactions of 2-Propylpyrazine with biomolecules are often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site or binding pocket.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Propylpyrazine can change over time due to its stability and degradation properties. Studies have shown that 2-Propylpyrazine is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . The degradation products of 2-Propylpyrazine may have different biochemical properties and could potentially influence cellular functions differently. Long-term exposure to 2-Propylpyrazine in in vitro and in vivo studies has revealed that it can lead to sustained changes in cellular metabolism and function, although the exact nature of these changes depends on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of 2-Propylpyrazine in animal models vary with different dosages. At low doses, 2-Propylpyrazine has been observed to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to liver and kidney damage in animal models . The threshold effects of 2-Propylpyrazine are critical for determining safe dosage levels, and studies have highlighted the importance of dose-dependent responses in understanding the compound’s pharmacological and toxicological profiles.
Metabolic Pathways
2-Propylpyrazine is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of 2-Propylpyrazine, leading to the formation of various metabolites. The primary metabolic pathway involves the hydroxylation of the propyl group, followed by conjugation reactions that increase the compound’s solubility and facilitate its excretion from the body . The metabolites of 2-Propylpyrazine can also participate in secondary metabolic pathways, influencing the levels of other metabolites and altering metabolic flux.
Transport and Distribution
The transport and distribution of 2-Propylpyrazine within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, 2-Propylpyrazine can be transported to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The distribution of 2-Propylpyrazine is influenced by its chemical properties, such as hydrophobicity and molecular size, which determine its ability to cross cellular membranes. Binding proteins can also facilitate the transport of 2-Propylpyrazine by stabilizing the compound and preventing its degradation during transit.
Subcellular Localization
The subcellular localization of 2-Propylpyrazine is crucial for its activity and function. This compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, 2-Propylpyrazine can be targeted to the nucleus, where it may interact with transcription factors and modulate gene expression . The localization of 2-Propylpyrazine is often directed by specific targeting signals or post-translational modifications that guide the compound to its intended cellular compartment.
属性
IUPAC Name |
2-propylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-3-7-6-8-4-5-9-7/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLLTFRHLPVCEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066316 | |
| Record name | Propylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to light yellow liquid with a green vegetable odour | |
| Record name | 2-Propylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/727/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
65.00 °C. @ 12.00 mm Hg | |
| Record name | Propylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | 2-Propylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/727/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.966-0.970 | |
| Record name | 2-Propylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/727/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
18138-03-9 | |
| Record name | Propylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18138-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018138039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 2-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYLPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62VZ3AQA6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Propylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 2-propylpyrazine 1-oxide reacts with acetic anhydride?
A1: Unlike other reactions described in the paper [], treating 2-propylpyrazine 1-oxide with acetic anhydride does not result in chlorination or acetoxylation of the pyrazine ring. While the paper does not elaborate on the specific outcome of this reaction, it suggests a unique reactivity pattern for 2-propylpyrazine 1-oxide compared to other studied pyrazine derivatives. Further research would be needed to fully elucidate the product and mechanism of this reaction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








